(2R,6S)-2,6-dimethylmorpholine-4-carboxamide is a chiral compound notable for its applications across various scientific fields, particularly in chemistry and biology. This compound features a morpholine ring with methyl substitutions at the 2 and 6 positions and a carboxamide functional group at the 4 position. Its unique stereochemistry imparts distinct chemical and biological properties, making it a valuable subject of study in drug development and biochemical research.
This compound can be classified as an amide, specifically a morpholine derivative. The morpholine structure contributes to its ability to interact with biological systems, while the chiral nature of the compound allows for specificity in its interactions. Its molecular formula is with a molecular weight of approximately 158.20 g/mol .
The synthesis of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide generally involves the reaction of 2,6-dimethylmorpholine with a suitable carboxylating agent. Common methods include:
The synthesis is typically performed at low temperatures to maintain stereochemical integrity. Industrial production may leverage continuous flow reactors and automated synthesis systems to maximize yield and purity while employing purification techniques like crystallization and chromatography .
The molecular structure of (2R,6S)-2,6-dimethylmorpholine-4-carboxamide can be represented as follows:
This structure highlights the presence of two methyl groups on the morpholine ring and the carboxamide group that significantly influences its reactivity and interactions .
(2R,6S)-2,6-dimethylmorpholine-4-carboxamide can undergo several chemical reactions:
The specific reagents and conditions used in these reactions play a crucial role in determining the products formed. For instance:
The mechanism of action for (2R,6S)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways. The precise targets depend on the context of its application, particularly in medicinal chemistry where it has been explored for therapeutic potential.
The compound exhibits significant biological activity, which has made it a subject of interest for further research into its potential applications in drug development and biochemical studies .
(2R,6S)-2,6-dimethylmorpholine-4-carboxamide has diverse applications across several scientific domains:
(2R,6S)-2,6-dimethylmorpholine-4-carboxamide represents a structurally sophisticated chiral morpholine derivative characterized by specific stereochemical features critical to its biological activity. The systematic IUPAC name precisely defines its molecular architecture: a six-membered morpholine ring with methyl substituents at the 2 and 6 positions in the relative (R,S) configuration, and a carboxamide functional group at position 4. This naming convention rigorously distinguishes it from other stereoisomers like the (2S,6R) enantiomer or the trans-configured diastereomers, which exhibit different spatial orientations and pharmacological profiles [9]. The compound's stereochemistry creates a cis-fused ring system where both methyl groups reside on the same face of the morpholine ring, imposing significant conformational constraints that influence its molecular recognition properties [9].
The chiral centers at C2 and C6 confer three-dimensional asymmetry essential for selective interactions with biological targets. As evidenced by research, the (2R,6S) configuration enables optimal binding to enzymes and receptors involved in neurological pathways, with the incorrect stereoisomer showing dramatically reduced activity – a phenomenon consistently observed in chiral pharmacology [5]. The molecule's structural identity is further captured in its canonical SMILES string (C[C@@H]1CN(CC@@HC)C(=O)N) and InChIKey (QWCPQZIITWPWQE-OLQVQODUSA-N), which encode its stereochemical features in machine-readable formats vital for chemical database retrieval and computational modeling studies [2].
Table 1: Nomenclature and Identifiers of (2R,6S)-2,6-Dimethylmorpholine-4-carboxamide
| Nomenclature Type | Identifier |
|---|---|
| Systematic IUPAC Name | (2R,6S)-2,6-dimethylmorpholine-4-carboxamide |
| Canonical SMILES | C[C@@H]1CN(CC@@HC)C(=O)N |
| Isomeric SMILES | C[C@@H]1CN(CC@@HC)C(=O)N |
| InChIKey | QWCPQZIITWPWQE-OLQVQODUSA-N |
| CAS Registry Number | Not available in search results |
Table 2: Comparative Analysis of Key Stereoisomers
| Stereoisomer | Spatial Relationship | Pharmacological Relevance |
|---|---|---|
| (2R,6S)-isomer | Cis-configured | High binding affinity for neurological targets |
| (2S,6R)-isomer | Cis-configured enantiomer | Reduced or altered bioactivity |
| (2R,6R)-isomer | Trans-configured | Distinct physicochemical properties |
| (2S,6S)-isomer | Trans-configured | Minimal neurological activity |
The synthetic exploration of chiral morpholines began accelerating in the late 20th century, with (2R,6S)-2,6-dimethylmorpholine-4-carboxamide emerging as a strategically important scaffold due to its structural complexity and potential bioactivity. Early synthetic routes relied on acid-catalyzed diisopropanolamine cyclization, employing concentrated sulfuric acid (1.5–2.0 equivalents) at elevated temperatures (180–200°C) to drive ring closure. These conditions frequently resulted in isomeric mixtures with cis-selectivity typically below 91%, necessitating inefficient and energy-intensive purification via fractional distillation . The thermodynamic preference for the cis-isomer was attributed to steric factors favoring axial methyl orientation during ring closure, but achieving stereochemical purity remained a formidable challenge that limited large-scale production and biological evaluation [9].
A transformative advancement occurred with the implementation of solvent-mediated crystallization techniques, which exploited differential solubility between cis and trans isomers. By treating crude morpholine mixtures with carboxylic acids (e.g., acetic acid) in ester solvents (e.g., ethyl acetate), chemists achieved selective precipitation of cis-2,6-dimethylmorpholine carboxylates, boosting cis-purity beyond 99% after recrystallization – a significant improvement over traditional methods . Concurrently, the adoption of continuous flow reactors enhanced control over the highly exothermic cyclization step, allowing precise regulation of residence times (15–20 minutes) and temperature (180°C) while minimizing thermal degradation. This engineering innovation increased space-time yields by 30% compared to batch processes, with conversion efficiencies exceeding 95% .
The early 21st century witnessed growing emphasis on green chemistry principles, exemplified by research utilizing polyethylene glycol (PEG-400) as a biodegradable, non-toxic solvent for morpholine derivative synthesis. Though not directly applied to this specific carboxamide, these methodologies demonstrated the feasibility of performing nucleophilic substitutions at 120°C without traditional volatile organic solvents, aligning with pharmaceutical industry sustainability goals . These cumulative advances – stereoselective purification, flow chemistry, and green solvents – transformed (2R,6S)-2,6-dimethylmorpholine-4-carboxamide from a synthetic challenge into a viable building block for drug discovery.
Table 3: Evolution of Synthetic Methodologies for Chiral Morpholine Scaffolds
| Synthetic Era | Key Methodology | Cis-Purity | Yield | Limitations |
|---|---|---|---|---|
| Traditional (Late 20th C.) | H₂SO₄-catalyzed cyclization + distillation | ≤91% | 54% | High energy input, significant byproducts |
| Modern (Early 21st C.) | Solvent crystallization + continuous flow | >99% | 72-85% | Moderate energy requirements |
| Green Chemistry | PEG-mediated reactions | Not specified | >80% | Temperature sensitivity |
(2R,6S)-2,6-dimethylmorpholine-4-carboxamide has evolved into a privileged scaffold in contemporary drug design due to its balanced physicochemical properties (molecular weight 158.20 g/mol, calculated logP ~1.2), hydrogen-bonding capacity (amide and ether oxygen), and conformational rigidity imparted by its cis-fused ring system. These characteristics enable optimal engagement with biological targets, particularly within the central nervous system (CNS), where its moderate lipophilicity facilitates blood-brain barrier penetration – a critical attribute for neurotherapeutic development . The scaffold serves as a spatially defined bioisostere for piperazine and piperidine rings, offering superior metabolic stability while maintaining similar geometry and basicity [6] .
Significant research has focused on incorporating this chiral morpholine core into targeted therapies for neurological disorders. Patent literature reveals its integration into advanced candidates for Parkinson's disease, where structural analogs demonstrate potent inhibition of pathological enzymatic pathways implicated in neurodegeneration [6]. The compound's stereochemistry proves essential for activity, as evidenced by structure-activity relationship (SAR) studies showing diminished efficacy in racemic or diastereomerically impure analogs [6] . Beyond neurology, the scaffold features in patent-protected topical compositions for dermatological conditions (e.g., psoriasis), leveraging its physicochemical stability and hydrogen-bonding capability to enhance skin permeation and target engagement [6].
The morpholine carboxamide's versatility extends to molecular hybridization strategies, where it is conjugated with pharmacophores targeting kinases and G-protein-coupled receptors (GPCRs). Research into muscarinic acetylcholine receptor M4 positive allosteric modulators (PAMs) highlights this approach: carboxamide derivatives lacking traditional β-amino alerts exhibit enhanced solubility and reduced P-glycoprotein efflux compared to thienopyridine-based predecessors while maintaining CNS penetration (rat brain:plasma Kp = 3.4 for optimized analogs) . This scaffold evolution addresses critical developability challenges – particularly solubility limitations and structural alert mitigation – without compromising target affinity, underscoring its growing importance in lead optimization campaigns.
Table 4: Therapeutic Applications of Structural Analogs Featuring the Morpholine Carboxamide Core
| Therapeutic Area | Biological Target | Structural Modifications | Development Status |
|---|---|---|---|
| Neurology | Enzymes/Receptors in Parkinson's pathways | Pyridinyl-biphenyl conjugates | Patent-protected candidates [6] |
| Dermatology | Psoriasis-related targets | Biphenyl-carboxamide derivatives | Topical formulations in patents [6] |
| CNS Disorders | Muscarinic Acetylcholine Receptor M4 | Quinoline-morpholine hybrids | Preclinical optimization |
| Oncology | Kinase inhibition | Thienopyrimidine conjugates | Research phase |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: